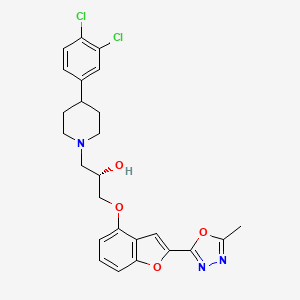

Wf-516

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Wf-516 is a selective serotonin transporter inhibitor that acts as an antagonist for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It exhibits a high affinity for these receptors, with inhibition constants (Ki) of 5 nM for the 5-HT1A receptor and 40 nM for the 5-HT2A receptor, indicating its potent pharmacological activity in modulating serotonin levels in the brain .

The biological activity of Wf-516 is centered around its modulation of serotonergic signaling pathways. By inhibiting the serotonin transporter, it enhances serotonergic neurotransmission, which is beneficial in managing conditions such as depression and anxiety disorders. Its antagonistic effects on 5-HT1A and 5-HT2A receptors further contribute to its therapeutic profile by influencing mood regulation and anxiety responses .

Wf-516 can be synthesized through a variety of chemical methods, emphasizing one-step synthesis techniques that streamline the process. The synthesis typically involves specific precursors that react under controlled conditions to yield Wf-516 with high purity. The exact synthetic route may vary depending on the desired yield and purity levels, but detailed protocols are often available in specialized chemical literature.

Wf-516 has potential applications in pharmacology, particularly in developing treatments for psychiatric disorders such as depression and anxiety. Its ability to modulate serotonin levels makes it a candidate for further research into novel antidepressant therapies. Additionally, it may have implications in studying serotonergic systems in various neurobiological contexts .

Interaction studies involving Wf-516 focus on its effects on various neurotransmitter systems beyond serotonin. Investigations are ongoing to understand how Wf-516 interacts with other receptors and transporters, which could reveal additional therapeutic targets or side effects. These studies are crucial for assessing the safety profile and efficacy of Wf-516 in clinical settings .

Wf-516 shares similarities with several other compounds that also act on the serotonergic system. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Affinity for 5-HT1A (nM) | Affinity for 5-HT2A (nM) | Unique Features |

|---|---|---|---|---|

| Wf-516 | Serotonin transporter inhibitor | 5 | 40 | High selectivity for serotonin receptors |

| Fluoxetine | Selective serotonin reuptake inhibitor | ~10 | ~100 | Well-established antidepressant |

| Sertraline | Selective serotonin reuptake inhibitor | ~20 | ~50 | Broad-spectrum antidepressant |

| Citalopram | Selective serotonin reuptake inhibitor | ~30 | ~80 | Commonly prescribed for depression |

Wf-516 stands out due to its high selectivity and potency at specific serotonin receptors compared to other similar compounds, potentially leading to fewer side effects and enhanced therapeutic efficacy.

Receptor Binding Affinity and Selectivity

5-Hydroxytryptamine 1A Receptor Interactions (Ki = 5 nanomolar)

Wf-516 demonstrates exceptionally high affinity for 5-hydroxytryptamine 1A receptors across multiple species and brain regions. In human receptor binding assays, Wf-516 exhibits a dissociation constant of 5 nanomolar for 5-hydroxytryptamine 1A receptors [1] [2] . Regional analysis in rat brain tissue reveals consistent high-affinity binding, with Ki values of 8.1 nanomolar in the hippocampus and 7.9 nanomolar in the raphe nucleus, as determined through in vitro autoradiographic studies using carbon-11 labeled N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexane-carboxamide as the radioligand [4] [5].

The binding profile of Wf-516 to 5-hydroxytryptamine 1A receptors demonstrates remarkable regional selectivity in vivo, with preferential occupancy in brain regions predominantly containing presynaptic receptors. Positron emission tomographic studies reveal that Wf-516 achieves maximum receptor occupancy of approximately 53.8% in the raphe nucleus compared to only 20.7% in the hippocampus [4] [5]. This selectivity pattern reflects the compound's preferential interaction with presynaptic 5-hydroxytryptamine 1A autoreceptors over postsynaptic components, a property that distinguishes Wf-516 from conventional antagonists that show uniform receptor occupancy across brain regions [4].

Autoradiographic analysis using sulfur-35 labeled guanosine 5'-O-[γ-thio]triphosphate confirms that Wf-516 exhibits partial agonistic activity at 5-hydroxytryptamine 1A receptors, particularly pronounced in the raphe nucleus [4]. This partial agonism explains the limited receptor occupancy observed in positron emission tomographic measurements, as the compound preferentially binds to high-affinity receptor states associated with G-protein coupling [4] [5].

5-Hydroxytryptamine 2A Receptor Antagonism (Ki = 40 nanomolar)

Wf-516 functions as a potent antagonist at 5-hydroxytryptamine 2A receptors with a dissociation constant of 40 nanomolar in human receptor binding studies [1] [2] . This binding affinity represents an eight-fold lower affinity compared to 5-hydroxytryptamine 1A receptors, indicating selectivity for the latter receptor subtype. In vivo electrophysiological investigations demonstrate that systemic administration of 1 milligram per kilogram Wf-516 significantly dampens the inhibitory effects of 2,5-dimethoxy-4-iodoamphetamine, a preferential 5-hydroxytryptamine 2A receptor agonist, on norepinephrine neurons in the locus coeruleus [6]. This functional antagonism confirms the compound's ability to block 5-hydroxytryptamine 2A receptor-mediated responses in the central nervous system.

The antagonistic activity at 5-hydroxytryptamine 2A receptors contributes to the overall pharmacological profile of Wf-516 by potentially reducing some of the adverse effects associated with enhanced serotonergic neurotransmission, such as sexual dysfunction and sleep disturbances commonly observed with selective serotonin reuptake inhibitors [6]. The specific blockade of 5-hydroxytryptamine 2A receptors may also contribute to the compound's antidepressant efficacy through modulation of cortical and limbic neurotransmission pathways [7].

Adrenergic Receptor (α1A/α1B) Affinity

Wf-516 possesses documented affinity for both α1A-adrenergic and α1B-adrenergic receptor subtypes, though specific binding constant values have not been quantitatively established in the available literature [8] [9]. The interaction with α1-adrenergic receptors represents an additional pharmacological target that may contribute to the compound's overall therapeutic profile. α1-adrenergic receptors are G-protein coupled receptors involved in neurotransmission and regulation of the sympathetic nervous system, playing crucial roles in various physiological processes including neurotransmitter release modulation and synaptic plasticity [10].

The binding to α1A-adrenergic and α1B-adrenergic receptors may influence the compound's effects on cardiovascular parameters and potentially contribute to its central nervous system activity through modulation of noradrenergic neurotransmission. α1-adrenergic receptor activation can enhance glutamate or acetylcholine release through protein kinase C or calcium-dependent pathways, particularly in prefrontal cortical regions [10]. The specific implications of Wf-516's interaction with these receptor subtypes for its antidepressant activity require further investigation to fully characterize their contribution to the compound's mechanism of action.

Serotonin Transporter Inhibition Mechanism

Wf-516 functions as a potent inhibitor of the serotonin transporter, demonstrating high affinity for this crucial protein responsible for serotonin reuptake from synaptic clefts [1] [2] [6]. In vivo electrophysiological studies in the hippocampus reveal that cumulative intravenous doses of Wf-516 significantly increase the recovery time of firing activity in CA3 pyramidal neurons following serotonin applications [6]. This prolongation of serotonin effects indicates effective blockade of serotonin reuptake mechanisms, with statistical significance achieved at doses of 7.5 milligrams per kilogram, where the recovery time increases by 53%, and reaching 75% prolongation at the highest tested dose of 10 milligrams per kilogram [11] [12].

Positron emission tomographic studies using carbon-11 labeled 3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile demonstrate dose-dependent occupancy of serotonin transporters by Wf-516 in living rat brains [13] [14]. The compound achieves 50% occupancy of serotonin transporters at an oral dose of approximately 3 milligrams per kilogram [5]. This dual action on both serotonin transporters and 5-hydroxytryptamine 1A receptors represents a unique pharmacological approach designed to accelerate antidepressant efficacy by simultaneously increasing synaptic serotonin availability while mitigating the negative feedback mechanisms that typically delay therapeutic response [4] [6].

The serotonin transporter inhibition by Wf-516 operates through direct binding competition with the natural substrate, effectively reducing the clearance of serotonin from synaptic spaces. This mechanism enhances serotonergic neurotransmission throughout the central nervous system, contributing to the compound's antidepressant effects. The inhibition appears to be reversible and dose-dependent, with the compound showing selectivity for the serotonin transporter over other monoamine transporters [6] [13].

Partial Agonist Activity at Presynaptic 5-Hydroxytryptamine 1A Receptors

Wf-516 exhibits partial agonist properties specifically at presynaptic 5-hydroxytryptamine 1A autoreceptors, a unique pharmacological characteristic that distinguishes it from conventional antagonists [4] [5] [15]. Autoradiographic studies using sulfur-35 labeled guanosine 5'-O-[γ-thio]triphosphate binding demonstrate that Wf-516 significantly increases G-protein activation in the raphe nucleus, with the enhancement being smaller than that produced by the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin but substantially greater than the antagonist N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexane-carboxamide [4].

In vivo electrophysiological investigations reveal that low to medium doses of Wf-516 (0.5 milligrams per kilogram intravenously) do not induce changes in the firing activity of serotonin neurons but significantly block the inhibitory effects of 8-hydroxy-2-(di-n-propylamino)tetralin, a 5-hydroxytryptamine 1A autoreceptor agonist, by approximately 70% [6] [11]. This functional antagonism at therapeutic doses, combined with partial agonistic properties at higher concentrations, suggests that Wf-516 can modulate autoreceptor function in a dose-dependent manner.

The partial agonist activity provides a mechanistic explanation for the preferential binding to presynaptic sites observed in positron emission tomographic studies. The compound appears to selectively interact with high-affinity receptor states associated with G-protein coupling, which may be more prevalent at presynaptic locations [4]. This selectivity is further supported by studies in neurotoxicant-treated rats depleted of presynaptic 5-hydroxytryptamine 1A receptors, where Wf-516 loses its preferential binding to the raphe nucleus while retaining activity in the hippocampus [4] [5].